Patent

US08716501B2

Procedure details

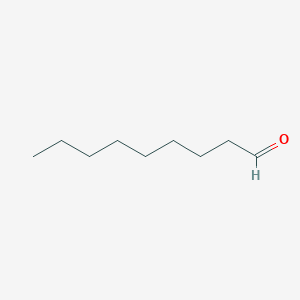

1-Decene was supplied from a raw-material tank 4 using a high-pressure pump, and the raw material was preheated in an ozonization reaction vessel 3 at 20° C. The preheated raw material was then combined with the high-pressure carbon dioxide solution of ozone, and continuous ozonization proceeded in a stainless steel coil-shaped ozonization reaction section 1 having an inside diameter of 1 mm and a length of 26 cm and set to 20° C. The reaction mixture that exited from the ozonization vessel 3 was subsequently subjected to a continuous thermal decomposition reaction in a stainless steel coil-shaped decomposition reaction section 11 having an inside diameter of 1 mm and a length of 100 cm and set to 200° C. The residence time corresponding to the reaction time was 6 seconds in the ozonization reaction section and 24 seconds in the decomposition reaction section, making a total of 30 seconds. The product was passed via the pressure-regulating valve 30 and was dissolved in acetone placed in a gas-liquid separation device 40. Quantification of the acetone solution by FT-NMR using coumarin as an internal standard confirmed that 0.58 mmol of nonanoic acid and 0.63 mmol of nonanal were produced in 30 minutes.

[Compound]

Name

raw material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

ozone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

C=CCCCCCCCC.C(=O)=O.O=[O+][O-].[C:17](O)(=[O:26])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>CC(C)=O>[CH:17](=[O:26])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CCCCCCCCC

|

Step Two

[Compound]

|

Name

|

raw material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Four

|

Name

|

ozone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[O+][O-]

|

Step Five

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0.58 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCC)(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

set to 20° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

set to 200° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residence time corresponding to the reaction time was 6 seconds in the ozonization reaction section and 24 seconds in the decomposition reaction section

|

|

Duration

|

24 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a total of 30 seconds

|

|

Duration

|

30 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a gas-liquid separation device 40

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.63 mmol | |

| YIELD: CALCULATEDPERCENTYIELD | 108.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |